molecular formula C6H7N5S B3333654 2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine CAS No. 1216721-76-4

2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine

Cat. No.: B3333654
CAS No.: 1216721-76-4
M. Wt: 182.21 g/mol
InChI Key: FXGXEFXCWDTSQK-OUBTZVSYSA-N
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Description

2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine, also known as 1-methylthioinosine, is a purine nucleoside analog. This compound is characterized by the presence of a methylsulfanyl group attached to the purine ring, which is isotopically labeled with carbon-13. The molecular formula of this compound is C6H7N5S, and it has a molecular weight of 182.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine typically involves the introduction of a methylsulfanyl group to the purine ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions where a suitable leaving group on the purine ring is replaced by a methylsulfanyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the methylsulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine ring.

Scientific Research Applications

2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nucleoside analogs.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1-Methylthioadenosine: Another purine nucleoside analog with a similar structure but different biological activity.

    6-Methylthioinosine: Similar to 2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine but with the methylsulfanyl group attached at a different position on the purine ring.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling provides valuable insights into the compound’s structure and interactions in biological systems.

Properties

IUPAC Name

2-(113C)methylsulfanyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11)/i1+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGXEFXCWDTSQK-OUBTZVSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]SC1=NC(=C2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745889
Record name 2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216721-76-4
Record name 2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216721-76-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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